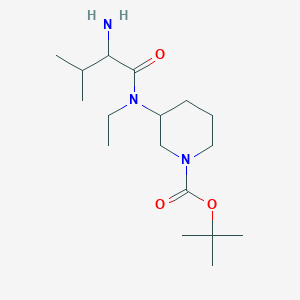

tert-Butyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate

Description

tert-Butyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a substituted amino acid side chain at the 3-position. This compound is structurally categorized as a peptidomimetic intermediate, often employed in medicinal chemistry for drug discovery targeting proteases, kinases, or GPCRs .

Properties

Molecular Formula |

C17H33N3O3 |

|---|---|

Molecular Weight |

327.5 g/mol |

IUPAC Name |

tert-butyl 3-[(2-amino-3-methylbutanoyl)-ethylamino]piperidine-1-carboxylate |

InChI |

InChI=1S/C17H33N3O3/c1-7-20(15(21)14(18)12(2)3)13-9-8-10-19(11-13)16(22)23-17(4,5)6/h12-14H,7-11,18H2,1-6H3 |

InChI Key |

ZCTYEPSIYOIOMY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)C(C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials.

Introduction of the tert-Butyl Group: The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Amide Bond Formation: The amide bond is formed by reacting the piperidine derivative with an appropriate amine and carboxylic acid derivative under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amide or piperidine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

tert-Butyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug candidates targeting specific biological pathways.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Piperidine vs. Pyrrolidine

- Target Compound : Piperidine ring (6-membered) provides conformational flexibility and moderate basicity (pKa ~11).

- Pyrrolidine’s higher basicity (pKa ~9.8) may alter solubility and membrane permeability .

Side Chain Modifications

Amino Acid Substituents

- Target Compound: The 2-amino-N-ethyl-3-methylbutanamido side chain introduces branching (3-methyl) and an N-ethyl group, enhancing lipophilicity (calculated logP ~2.1) and steric bulk compared to simpler analogs.

- Analog (): tert-Butyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate has a shorter, unbranched 2-aminopropanamido chain, reducing steric hindrance (logP ~1.3) and improving aqueous solubility .

- Analog (): tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)piperidine-1-carboxylate replaces N-ethyl with N-cyclopropyl, increasing ring strain and metabolic stability due to cyclopropane’s resistance to oxidative degradation .

Functional Group Variations

Molecular Properties

*Calculated values based on structural analysis.

Biological Activity

The compound tert-Butyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

Molecular Formula : CHNO

Molecular Weight : 256.40 g/mol

CAS Number : 1354025-66-3

The compound contains a piperidine ring, which is known for its role in various pharmacological activities. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability.

Pharmacological Profile

Research indicates that this compound may exhibit a range of biological activities, particularly in the context of neuropharmacology and cancer therapy. The following sections summarize key findings:

- Antitumor Activity : Studies suggest that compounds with similar structures may inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis. For instance, research on related piperidine derivatives has shown promising results against various cancer cell lines, indicating potential for further exploration of this compound in oncological applications .

- Neuroprotective Effects : The structural characteristics of the compound suggest it could interact with neurotransmitter systems. Preliminary studies on related piperidine compounds indicate potential neuroprotective effects, which warrant further investigation into their mechanisms of action .

- Anti-inflammatory Properties : Analogous compounds have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests that this compound may also possess similar properties, making it a candidate for treating inflammatory diseases .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its activity may involve:

- Modulation of receptor activity (e.g., opioid receptors)

- Inhibition of specific enzymes related to tumor progression

- Interaction with signaling pathways associated with inflammation and immune response

Study 1: Antitumor Efficacy

A study conducted by researchers at the Groningen Research Institute of Pharmacy assessed the antitumor efficacy of various piperidine derivatives, including those structurally similar to this compound. The results indicated significant inhibition of cell growth in breast cancer cell lines at concentrations as low as 10 µM .

Study 2: Neuroprotective Properties

In a neuropharmacological assessment, a related compound was tested for neuroprotective effects against oxidative stress in neuronal cells. The study found that treatment with the compound resulted in a reduction of reactive oxygen species (ROS) and improved cell viability, suggesting potential therapeutic implications for neurodegenerative disorders .

Study 3: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties of piperidine derivatives highlighted their ability to downregulate TNF-alpha and IL-6 levels in vitro. This study supports the hypothesis that this compound could be beneficial in managing chronic inflammatory conditions .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.